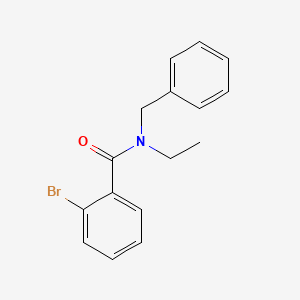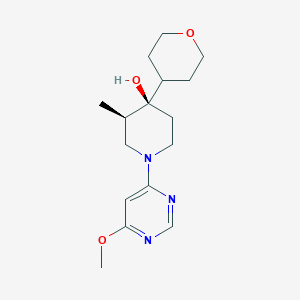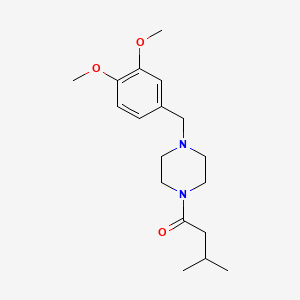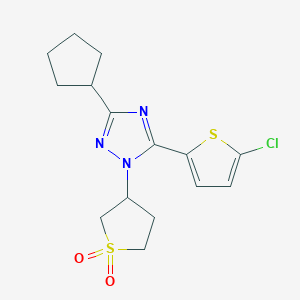![molecular formula C16H13BrN2O B5689126 [3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-55-8](/img/structure/B5689126.png)
[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Übersicht
Beschreibung
“[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is a chemical compound with a linear formula of C22H17BrN2O2 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazole-bearing compounds, which include “[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol”, have been synthesized using various techniques . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, a compound with a similar structure, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and crystallized in the monoclinic system of P21/c space group . The molecular geometry parameters were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, some hydrazine-coupled pyrazoles were successfully synthesized . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Displays (LCDs)
(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: is a key intermediate in the synthesis of heterocyclic liquid crystals . These compounds are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The compound’s ability to form ordered liquid crystal phases makes it valuable for creating new types of displays with potentially better resolution and energy efficiency.
Organic Semiconductors
The molecular structure of this compound lends itself to the creation of organic semiconductors. Its synthesis can lead to materials with high thermal stability and low flammability, making them suitable for use in electronic devices where such properties are essential .
Polymer Synthesis
This compound can act as a monomer for the synthesis of main-chain liquid crystal polymers (MCLCPs) through processes like Mizoroki–Heck polymerization . MCLCPs have applications in various fields, including advanced materials for aerospace, automotive, and electronics due to their high modulus and chemical resistance.
Nonlinear Optical Materials
The structural features of (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol make it a candidate for developing second-order nonlinear optical materials . These materials are essential for terahertz technology applications, such as communication, imaging, and security detection, due to their large nonlinear coefficients and electro-optical properties.
Terahertz Radiation Sources
Linked to its potential in nonlinear optical materials, this compound could be used to develop new materials for terahertz radiation sources. Terahertz technology has shown great promise in fields like medical imaging and wireless communication .
Advanced Material Design
The versatility of this compound extends to the design of advanced materials with specific properties. Its molecular structure allows for the creation of materials with desired mechanical, thermal, and optical characteristics, which can be tailored for specific industrial applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on “[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and similar compounds could involve further exploration of their pharmacological activities. Given their diverse biological effects, these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Additionally, more research is needed to fully understand their mechanisms of action and to optimize their synthesis processes.
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYTEYPIOIKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233663 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
36640-55-8 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![rel-(3aR,6aR)-N-{[1-(3-fluorophenyl)cyclopentyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689057.png)
![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)


